molecular formula C22H18F3N7 B2379972 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine CAS No. 956502-21-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine

Katalognummer: B2379972
CAS-Nummer: 956502-21-9
Molekulargewicht: 437.43
InChI-Schlüssel: XXGWWSHFPOCXQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine is a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling pathways . This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable pharmacological tool for investigating the pathogenesis and treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Beyond oncology, the targeted inhibition of BTK also plays a key role in modulating immune responses, providing researchers with a means to probe the molecular drivers of autoimmune conditions like rheumatoid arthritis and systemic lupus erythematosus. The high selectivity profile of this inhibitor helps minimize off-target effects in experimental models, enabling clearer interpretation of data related to BTK-dependent cellular processes. Its research utility is further underscored by its application in developing combination therapies and understanding mechanisms of resistance to BTK-targeted agents.

Eigenschaften

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7/c1-13-9-14(2)31(28-13)18-12-26-19-10-17(16-11-27-30(3)21(16)22(23,24)25)29-32(19)20(18)15-7-5-4-6-8-15/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGWWSHFPOCXQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(N3C(=CC(=N3)C4=C(N(N=C4)C)C(F)(F)F)N=C2)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in cancer therapy and as kinase inhibitors. This article provides a comprehensive overview of the biological activities associated with this specific compound, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their ability to inhibit various kinases involved in cancer progression. They have been identified as promising candidates for drug development due to their selective inhibitory effects on specific targets such as Pim-1 and Flt-3 kinases, which are crucial in the regulation of cell growth and survival pathways in cancer cells .

The primary mechanism of action for the compound involves the inhibition of Pim-1 kinase , which plays a significant role in promoting cell survival and proliferation in cancerous cells. Inhibition of Pim-1 leads to reduced phosphorylation of downstream targets such as BAD (BCL-2 antagonist of cell death), which is critical for apoptosis regulation. This compound has shown potent inhibitory activity against Pim-1 with submicromolar potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. For instance:

  • Cell Viability Assays : The compound exhibited significant cytotoxicity against multiple cancer cell lines. In studies involving MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines, it demonstrated IC50 values indicating effective growth inhibition (e.g., IC50 = 0.01 µM against MCF7) .
  • Clonogenic Survival Assays : The compound was tested for its ability to inhibit colony formation in cancer cells. Results indicated a potent reduction in colony formation at concentrations as low as 1 µM, further confirming its efficacy through cellular mechanisms linked to Pim-1 inhibition .

Kinase Selectivity Profile

The selectivity profile of this compound is crucial for minimizing off-target effects. It has been reported to exhibit high selectivity against a panel of 119 oncogenic kinases, with a selectivity score indicating >95% inhibition at 1 μM concentration for Pim-1 and TRKC kinases. This profile suggests an improved safety margin compared to earlier generation inhibitors .

Structure-Activity Relationships (SAR)

Research into the SAR of pyrazolo[1,5-a]pyrimidines has revealed that specific substitutions on the pyrazole ring significantly influence biological activity:

Substituent Effect on Activity Notes
TrifluoromethylEnhances potencyIncreases lipophilicity and binding affinity
DimethylImproves selectivityReduces off-target interactions
Aryl GroupsModulates cellular uptakeAffects pharmacokinetics and bioavailability

These modifications allow for fine-tuning the biological properties of the compounds to enhance their therapeutic index.

Case Studies

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in clinical settings:

  • Pim Kinase Inhibition : A study demonstrated that compounds with similar structures effectively inhibited Pim kinases, leading to apoptosis in leukemia cell lines .
  • Combination Therapies : Research suggests that combining pyrazolo[1,5-a]pyrimidines with traditional chemotherapeutics may enhance overall efficacy and reduce resistance mechanisms observed in various cancers .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Pyrazolo[1,5-a]pyrimidines have been identified as promising scaffolds for anticancer drug development. Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study:
A study published in Molecules highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as antitumor agents. The authors synthesized several derivatives and evaluated their activity against cancer cell lines, noting that some compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer proliferation .

Antimicrobial Properties

The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been documented in various studies. These compounds have shown effectiveness against a range of bacterial and fungal strains.

Case Study:
Research conducted by Deshmukh et al. focused on synthesizing new pyrazolo[1,5-a]pyrimidine derivatives and evaluating their antimicrobial activity. The results indicated that certain derivatives exhibited notable antibacterial effects, making them candidates for further development as antimicrobial agents .

Enzyme Inhibition

The enzyme inhibitory potential of pyrazolo[1,5-a]pyrimidines is another area of interest. These compounds have been studied for their ability to inhibit specific enzymes involved in various biological pathways.

Case Study:
A recent publication detailed the design and synthesis of selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. The most potent compound demonstrated an IC50 value of 2.8 nM against PI3Kδ, showcasing its potential as a therapeutic agent for conditions like asthma .

Summary Table of Applications

Application AreaKey FindingsReferences
Antitumor ActivitySignificant antiproliferative effects against cancer cell lines
AntimicrobialNotable antibacterial activity against various strains
Enzyme InhibitionPotent inhibition of PI3Kδ with IC50 values in low nanomolar range

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivities modulated by substitution patterns. Below is a comparative analysis of the target compound with structurally related derivatives:

Table 1. Structural and Functional Comparison of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Bioactivity References
Target Compound :
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-phenylpyrazolo[1,5-a]pyrimidine
- C2 : 1-Methyl-5-CF₃-pyrazole
- C6 : 3,5-Dimethylpyrazole
- C7 : Phenyl
C₂₃H₂₀F₃N₇ 475.45 g/mol High steric bulk; potential kinase inhibition inferred from analogs. N/A
2-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine - C2 : 1-Methyl-5-CF₃-pyrazole
- C6 : Phenylsulfonyl
- C7 : NH₂
C₁₇H₁₃F₃N₆O₂S 442.39 g/mol Sulfonyl group enhances solubility; amine at C7 may improve hydrogen bonding.
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - C5 : 4-Fluorophenyl
- C7 : CF₃
C₁₄H₉F₄N₃ 295.23 g/mol Fluorophenyl enhances electron-deficient character; lower molecular weight.
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine - C5 : 1,3-Dimethylpyrazole
- C7 : CF₃ (tetrahydro core)
C₁₂H₁₄F₃N₅ 285.27 g/mol Partially saturated core reduces aromaticity; may improve metabolic stability.
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 6k, 6l) - C3 : Aryl
- C5 : Amine
- C7 : CF₃
Varies ~350–400 g/mol Nanomolar Pim1 kinase inhibition (IC₅₀ = 18–27 nM).

Key Comparative Insights:

Substituent Effects on Bioactivity :

  • The trifluoromethyl group at position 7 or adjacent positions (e.g., C5 in ) is a recurring motif, enhancing binding to hydrophobic kinase pockets .
  • Aryl/heteroaryl groups at C6 (e.g., phenylsulfonyl in ) improve solubility or target engagement compared to alkyl substituents.

Smaller analogs (e.g., 285.27 g/mol in ) may offer better pharmacokinetic profiles.

Synthetic Accessibility :

  • Multi-step routes are required for polysubstituted derivatives. For example, trifluoromethylation at C7 often employs electrophilic reagents (e.g., CF₃Cu) or building-block approaches (Scheme 3 in ).

Q & A

What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be optimized for compounds like the target molecule?

Level: Basic
Methodological Answer:
Pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation reactions between aminopyrazoles and electrophilic reagents like β-diketones or α,β-unsaturated carbonyl compounds. For the target compound, key steps include:

  • Core Formation : Reacting 3,5-dimethyl-1H-pyrazole with a trifluoromethyl-substituted pyrazole precursor under reflux in polar aprotic solvents (e.g., DMF or pyridine) to form the pyrazolo[1,5-a]pyrimidine core. Yields can be improved by optimizing molar ratios and using catalysts like trifluoroacetic acid (TFA) .
  • Substitution Reactions : Introducing the phenyl group at position 7 via nucleophilic aromatic substitution, often requiring anhydrous conditions and elevated temperatures (80–120°C) .
  • Purification : Crystallization from ethanol or dichloromethane/hexane mixtures enhances purity. Yield optimization (e.g., 62–70%) is achievable by adjusting reaction times (5–6 hours) and solvent systems .

How is the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives performed, and what analytical techniques are essential?

Level: Basic
Methodological Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • Spectroscopy :
    • 1H/13C NMR : Assigns proton environments (e.g., trifluoromethyl groups at δ ~110–120 ppm in 13C NMR) and confirms substitution patterns .
    • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹) .
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS for M+H⁺ peaks) .
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., π-stacking in phenyl-substituted derivatives). Single-crystal data collection (e.g., using Bruker APEX2) and refinement (SHELXL97) confirm bond lengths and angles .

How can computational methods and reaction path search algorithms aid in designing novel pyrazolo[1,5-a]pyrimidine derivatives?

Level: Advanced
Methodological Answer:
Computational approaches streamline reaction design and reduce trial-and-error experimentation:

  • Quantum Chemical Calculations : Predict thermodynamic feasibility of reactions (e.g., using Gaussian09 for transition-state analysis). For example, calculating activation energies for cyclization steps can prioritize viable synthetic routes .
  • Reaction Path Search : Tools like GRRM or AFIR map potential pathways, identifying intermediates and byproducts. This is critical for avoiding unproductive pathways in multi-step syntheses .
  • Machine Learning (ML) : Training models on existing pyrazolo[1,5-a]pyrimidine datasets predicts optimal reaction conditions (e.g., solvent, temperature) and substituent effects on yield .

What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in the synthesis of complex pyrazolo[1,5-a]pyrimidines?

Level: Advanced
Methodological Answer:
Discrepancies often arise from oversimplified computational models or unaccounted solvent effects. Mitigation strategies include:

  • Feedback Loops : Integrate experimental data (e.g., failed reaction outcomes) into computational models to refine parameters. ICReDD’s approach uses iterative cycles of computation → experiment → data analysis to improve accuracy .
  • Sensitivity Analysis : Use design of experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading). For example, a factorial design can isolate variables causing yield discrepancies .
  • Solvent Modeling : Apply COSMO-RS or MD simulations to account for solvent polarity and solvation effects, which significantly influence reaction kinetics .

How can structure-activity relationship (SAR) studies be systematically conducted for pyrazolo[1,5-a]pyrimidines to elucidate their biological mechanisms?

Level: Advanced
Methodological Answer:
SAR studies require a multi-disciplinary approach:

  • Structural Modifications : Synthesize analogs with varied substituents (e.g., replacing trifluoromethyl with methyl or halogens) and assess bioactivity changes. For example, substituents at position 2 significantly alter kinase inhibition .
  • Biological Assays : Use high-throughput screening (HTS) against target enzymes (e.g., KDR kinase) to quantify IC50 values. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinities .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with ATP-binding pockets) using Schrödinger’s Phase or MOE .

What are the key considerations in experimental design for optimizing reaction conditions in multi-step syntheses of pyrazolo[1,5-a]pyrimidines?

Level: Basic
Methodological Answer:
Optimization requires balancing efficiency and reproducibility:

  • Parameter Screening : Use fractional factorial designs to prioritize influential variables (e.g., temperature > solvent > catalyst). For example, a Plackett-Burman design reduced 20 variables to 4 critical factors in a pyrazolo[1,5-a]pyrimidine synthesis .
  • Robustness Testing : Vary conditions within ±10% of optimal values to ensure reproducibility. For instance, testing TFA concentrations between 2–4 mol% stabilizes yields .
  • Scale-Up Protocols : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to maintain thermal control and improve safety .

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